Sodium ethanethiolate

Description

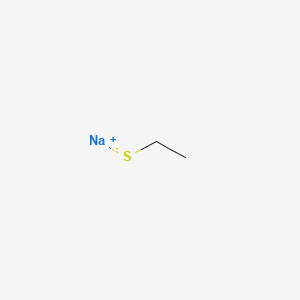

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;ethanethiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S.Na/c1-2-3;/h3H,2H2,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDUDPQVDAASMV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NaS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75-08-1 (Parent) | |

| Record name | Ethanethiol, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID001001774 | |

| Record name | Sodium ethanethiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystals with a stench; [Sigma-Aldrich MSDS] | |

| Record name | Sodium ethanethiolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

811-51-8 | |

| Record name | Ethanethiol, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium ethanethiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanethiol sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Sodium Ethanethiolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ethanethiolate (NaSEt) is a potent organosulfur nucleophile and a versatile reagent in organic synthesis.[1][2] As the sodium salt of ethanethiol (B150549), it provides a readily available source of the ethanethiolate anion (CH₃CH₂S⁻), which is highly effective in forming carbon-sulfur bonds.[2][3] This property makes it a cornerstone reagent for the synthesis of thioethers and for the cleavage of ether linkages, particularly in the deprotection of aryl methyl ethers.[2][3] Its utility is prominent in the pharmaceutical and fine chemical industries, where the introduction of sulfur-containing moieties can significantly influence the biological activity and pharmacokinetic properties of molecules.[2] This guide provides a comprehensive overview of the fundamental properties, synthesis, key reactions, and safety protocols associated with this compound.

Chemical and Physical Properties

This compound is typically a white to light-yellow or beige solid with a characteristic stench.[4][5] It is an ionic compound consisting of a sodium cation (Na⁺) and an ethanethiolate anion (C₂H₅S⁻).[6] Upon exposure to moisture, it can hydrolyze to produce ethanethiol, which has a noxious "rotten egg" smell.[1]

General Properties

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 811-51-8[7] |

| Molecular Formula | C₂H₅NaS[8] |

| Molecular Weight | 84.12 g/mol [7] |

| Synonyms | Ethanethiol sodium salt, Ethyl mercaptan sodium salt, Sodium thioethoxide[1][8] |

Physical Properties

There are some discrepancies in the reported physical properties of this compound in the literature. While some sources have cited a melting point of -147.8°C and a boiling point of 35.1°C, these values are more characteristic of ethanethiol and are inconsistent with the description of this compound as a solid salt. The most reliable data describes it as a solid at room temperature.

Table 2: Physical Properties

| Property | Value |

| Appearance | White to light yellow or beige solid/powder/crystals[4][6] |

| Odor | Stench[5] |

| Solubility | Soluble in water and polar organic solvents.[1][6] Slightly soluble in methanol (B129727) and sparingly soluble in water when heated.[4][9] |

Synthesis and Handling

Experimental Protocol: Synthesis of this compound

This compound can be synthesized by the reaction of ethanethiol with a strong sodium base, such as sodium metal or sodium hydride.[1][9] The following protocol is adapted from a literature procedure using sodium metal.[10]

Materials:

-

Anhydrous diethyl ether

-

Sodium metal

-

Ethanethiol

-

Argon gas supply

-

100 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser

Procedure:

-

Under a protective atmosphere of argon, add 40 mL of fresh, dry diethyl ether and 1.15 g (50 mmol) of metallic sodium to the 100 mL reaction flask.[10]

-

While stirring the mixture at room temperature, slowly add 4.07 mL (55 mmol) of ethanethiol dropwise from the dropping funnel.[10]

-

Continue stirring the reaction mixture for 4 hours at room temperature. The reaction is complete when the metallic sodium has completely disappeared, and a large amount of white precipitate (this compound) has formed.[10]

-

Remove the excess diethyl ether and any unreacted ethanethiol under reduced pressure.[10]

-

The resulting white powder is this compound. A typical yield is approximately 3.88 g (92.4%).[10]

Handling and Storage

This compound is a corrosive and water-reactive substance.[5] It should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety goggles, should be worn.[4] It is sensitive to air and moisture and should be stored under an inert atmosphere at room temperature.[4] Contact with water liberates toxic and flammable vapors.[4]

Key Chemical Reactions and Applications

The potent nucleophilicity of the ethanethiolate anion makes this compound a valuable reagent in several key organic transformations.[2]

Nucleophilic Substitution: Synthesis of Thioethers

A primary application of this compound is in Sₙ2 reactions with alkyl halides to form ethyl thioethers.[2] This reaction is a fundamental method for constructing carbon-sulfur bonds.[3]

General Reaction Scheme: R-X + CH₃CH₂SNa → R-SCH₂CH₃ + NaX (where R = alkyl group, X = halogen)

Experimental Protocol: Synthesis of 1,2-bis(ethylthio)benzene

The following is a representative protocol for a nucleophilic aromatic substitution reaction, which demonstrates the potent nucleophilicity of this compound.[10]

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF), chromatographically pure

-

o-Dichlorobenzene

-

Distilled water

-

n-Hexane

-

Argon gas supply

-

100 mL reaction flask with a side neck, equipped with a magnetic stirrer and condenser

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Under an argon atmosphere, place 1.68 g (20 mmol) of this compound into the 100 mL reaction flask.[10]

-

Add 40 mL of chromatographically pure DMF to the flask.[10]

-

Add 0.57 mL (5 mmol) of o-dichlorobenzene to the reaction mixture.[10]

-

Heat the mixture to 130°C and stir for 12 hours.[10]

-

After 12 hours, stop the reaction and allow the mixture to cool to room temperature.[10]

-

Add 60 mL of distilled water to the reaction mixture and extract with n-hexane (4 x 50 mL).[10]

-

Combine the organic phases, concentrate the solvent, and purify the crude product by silica gel column chromatography (eluent: petroleum ether) to yield 1,2-bis(ethylthio)benzene. A typical yield is 878 mg (88.7%).[10]

Cleavage of Aryl Methyl Ethers

This compound is an effective reagent for the demethylation of aryl methyl ethers, a crucial deprotection step in the synthesis of phenols.[3][11] This reaction proceeds via a nucleophilic attack of the thiolate on the methyl group of the ether.[2]

General Reaction Scheme: Ar-OCH₃ + CH₃CH₂SNa → Ar-ONa + CH₃SCH₂CH₃ (followed by acidic workup to yield Ar-OH)

Experimental Protocol: General Procedure for Demethylation of Aryl Methyl Ethers

This generalized protocol is based on literature procedures for the demethylation of aryl methyl ethers using thiolates in DMF.[11]

Materials:

-

Aryl methyl ether

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert gas (e.g., Argon or Nitrogen)

-

Appropriate acid for workup (e.g., dilute HCl)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Reaction vessel with condenser and magnetic stirrer

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve the aryl methyl ether in anhydrous DMF.

-

Add an excess (typically 2-5 equivalents) of this compound to the solution.

-

Heat the reaction mixture to reflux (or a temperature determined by substrate reactivity, often >100°C) and monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).[11]

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Acidify the mixture with a suitable acid (e.g., 1 M HCl) to protonate the resulting phenoxide.

-

Extract the product into an organic solvent.

-

Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude phenol product by an appropriate method, such as column chromatography or recrystallization.

Safety Information

This compound is a hazardous chemical that requires careful handling.

Table 3: Hazard Identification and Safety Precautions

| Hazard | Description | Precautionary Measures |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314).[5] | Wear protective gloves, protective clothing, eye protection, and face protection.[4] |

| Reactivity with Water | Reacts violently with water to liberate toxic and flammable gas.[4][5] | Keep away from moisture. Store in a dry, well-ventilated place.[4] |

| Inhalation | May cause corrosive injuries to the upper respiratory tract and lungs.[5] | Handle in a fume hood or with adequate ventilation.[4] |

In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[4] For fires, use dry chemical, carbon dioxide, or chemical foam extinguishers.[4]

Conclusion

This compound is a powerful and versatile reagent with significant applications in organic synthesis, particularly for the formation of thioethers and the cleavage of aryl methyl ethers. Its strong nucleophilic character makes it an indispensable tool for researchers and professionals in drug development and the fine chemical industry. A thorough understanding of its properties, combined with strict adherence to safe handling protocols, is essential for its effective and safe utilization in the laboratory.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 811-51-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C2H5NaS | CID 4459711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 811-51-8: this compound | CymitQuimica [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. chembk.com [chembk.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Structure and Bonding of Sodium Ethanethiolate

Authored for Researchers, Scientists, and Drug Development Professionals

Sodium ethanethiolate (CH₃CH₂SNa) is a significant organosulfur compound widely utilized in organic synthesis as a potent nucleophile.[1][2][3] Its efficacy as a reagent is fundamentally derived from its distinct chemical structure and the nature of its bonding. This technical guide provides a comprehensive examination of this compound, detailing its structural characteristics, the types of chemical bonds present, and relevant experimental data for its synthesis and characterization.

Chemical Structure and Bonding

This compound is an ionic salt composed of a positively charged sodium cation (Na⁺) and a negatively charged ethanethiolate anion ([CH₃CH₂S]⁻).[1][3] The solid-state form is typically a white to light-yellow powder.[3][4] The bonding within this compound can be analyzed in two distinct parts: the covalent bonds within the ethanethiolate anion and the ionic bond between the sodium cation and the sulfur atom.

1. Covalent Bonding in the Ethanethiolate Anion: The ethanethiolate anion features a network of covalent bonds. The ethyl group (CH₃CH₂) consists of a carbon-carbon single bond (C-C) and five carbon-hydrogen single bonds (C-H). These are classic nonpolar and polar covalent bonds, respectively, with electron pairs shared between the atoms. The geometry around both carbon atoms is approximately tetrahedral.

A key feature is the polar covalent bond between the methylene (B1212753) carbon and the sulfur atom (C-S). Sulfur is more electronegative than carbon, leading to a partial negative charge on the sulfur and a partial positive charge on the carbon, which influences the anion's reactivity.

2. Ionic Bonding (Sodium-Sulfur Interaction): The primary interaction between the sodium and the ethanethiolate moiety is ionic. This is determined by the significant difference in electronegativity between sodium and sulfur. Using the Pauling scale, the electronegativity of sulfur is approximately 2.58, while that of sodium is 0.93.[5][6][7][8]

-

Electronegativity Difference (ΔEN) = EN(S) - EN(Na) = 2.58 - 0.93 = 1.65

A difference of 1.65 indicates a bond with substantial ionic character. In this interaction, the valence electron from the sodium atom is effectively transferred to the sulfur atom, resulting in a stable Na⁺ cation and a [CH₃CH₂S]⁻ anion. This ionic nature is responsible for its salt-like properties, including its solubility in polar organic solvents.[1]

Data Presentation: Physicochemical and Bonding Properties

The quantitative data for this compound are summarized in the tables below for ease of reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₅NaS | [1][9][10] |

| Molecular Weight | 84.11 g/mol | [1][11] |

| Appearance | White to light yellow solid/powder | [3][4] |

| CAS Number | 811-51-8 | [1][9] |

| SMILES | CC[S-].[Na+] | [1][9] |

| InChI Key | QJDUDPQVDAASMV-UHFFFAOYSA-M | [1][9] |

Table 2: Bonding Characteristics

| Bond Type | Atoms Involved | Electronegativity (Pauling Scale) | ΔEN | Bond Nature |

| Covalent | C-C | C: 2.55 | 0 | Nonpolar Covalent |

| Covalent | C-H | C: 2.55, H: 2.20 | 0.35 | Polar Covalent |

| Covalent | C-S | C: 2.55, S: 2.58 | 0.03 | Minimally Polar Covalent |

| Ionic | Na-S | Na: 0.93, S: 2.58 | 1.65 | Predominantly Ionic |

Spectroscopic Characterization

Spectroscopic methods are crucial for confirming the structure of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a characteristic ethyl pattern: a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons due to spin-spin coupling.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display two distinct signals, one for the methyl carbon and one for the methylene carbon.

-

Infrared (IR) Spectroscopy : A key diagnostic feature in the IR spectrum is the absence of the S-H stretching vibration, which typically appears around 2550-2600 cm⁻¹ in the parent compound, ethanethiol (B150549). The spectrum will be dominated by C-H stretching and bending frequencies. PubChem confirms the availability of spectral data for this compound.[9]

Experimental Protocols

Synthesis of this compound

A standard laboratory procedure for the synthesis of this compound involves the deprotonation of ethanethiol using a strong base, such as sodium hydride or sodium metal.[1]

Methodology using Sodium Hydride:

-

Reaction Setup: A reaction flask equipped with a magnetic stirrer and a dropping funnel is charged with a suspension of sodium hydride (NaH) in an anhydrous aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Thiol: A solution of ethanethiol (CH₃CH₂SH) in the same anhydrous solvent is added dropwise to the stirred suspension of NaH at a controlled temperature (typically 0 °C to room temperature).

-

Reaction: The reaction proceeds with the evolution of hydrogen gas (H₂), forming the sodium salt. The reaction is typically stirred for several hours to ensure completion.

-

Reaction Equation: CH₃CH₂SH + NaH → CH₃CH₂SNa + H₂(g)[1]

-

-

Isolation: Upon completion, the product, which is often a white solid, can be isolated by filtration or by removing the solvent under reduced pressure. The resulting solid should be handled under an inert atmosphere due to its sensitivity to moisture and air.

Visualizations

The following diagrams, generated using Graphviz, illustrate the chemical structure and synthesis of this compound.

Caption: Chemical structure of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 811-51-8: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 811-51-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. homework.study.com [homework.study.com]

- 6. Compare Sulfur vs Sodium | Element Comparison of Properties, Structure, Periodic Table Facts [schoolmykids.com]

- 7. byjus.com [byjus.com]

- 8. Electronegativity for all the elements in the Periodic Table [periodictable.com]

- 9. This compound | C2H5NaS | CID 4459711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 811-51-8 [chemnet.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

The Genesis of a Potent Nucleophile: An In-depth Technical Guide to the History and Discovery of Sodium Ethanethiolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ethanethiolate (C₂H₅SNa), the sodium salt of ethanethiol (B150549), stands as a potent nucleophile and a versatile reagent in the landscape of organic synthesis. Its utility, particularly in the formation of carbon-sulfur bonds, has cemented its role as a crucial intermediate in the pharmaceutical, agrochemical, and materials science sectors. This technical guide delves into the historical context of the discovery of organosulfur compounds, the eventual synthesis and characterization of this compound, and its modern applications, with a focus on experimental protocols and the underlying chemical principles.

A Historical Perspective: From Mercaptans to Thiolates

The journey to understanding and utilizing this compound begins with the discovery of its parent compound, ethanethiol. While a definitive date for the first synthesis of this compound remains elusive in historical records, the groundwork was laid in the early 19th century with the pioneering work on organosulfur compounds.

In 1834, the Danish chemist William Christopher Zeise reported the synthesis of "mercaptan" (from the Latin mercurium captans, meaning 'mercury capturing'), a compound we now know as ethanethiol. His work on the reaction of calcium ethyl sulfate (B86663) with barium sulfide (B99878) saturated with hydrogen sulfide was a seminal moment in organosulfur chemistry. Shortly after, in 1840, Henri Victor Regnault also demonstrated the preparation of ethanethiol through a halide displacement reaction, treating ethyl halide with aqueous sodium bisulfide. These early preparations of ethanethiol were foundational, as the acidic nature of the thiol group (-SH) would have naturally led to the exploration of its corresponding salts, the thiolates.

The synthesis of metal thiolates, including sodium salts, likely emerged from the broader development of organometallic and organosulfur chemistry throughout the 19th and early 20th centuries. The analogous and well-established chemistry of sodium ethoxide, a strong base and nucleophile, would have provided a clear precedent for the preparation and use of this compound.[1][2][3]

A significant application that brought this compound to the forefront of synthetic organic chemistry was its use in the demethylation of aryl methyl ethers, a method introduced by Feutrill and Mirrington in 1970.[4] This reaction provided a valuable tool for the deprotection of phenol (B47542) groups, a common step in the synthesis of complex organic molecules.

Physicochemical Properties and Quantitative Data

This compound is typically a white to off-white solid that is highly soluble in polar organic solvents.[5] Its strong nucleophilic character is a result of the negatively charged sulfur atom.

| Property | Value | Reference |

| Chemical Formula | C₂H₅NaS | [5] |

| Molar Mass | 84.11 g/mol | [5] |

| CAS Number | 811-51-8 | [5] |

| Appearance | White to light yellow powder | [5] |

Key Experimental Protocols

Synthesis of this compound

A common and efficient laboratory-scale synthesis of this compound involves the reaction of ethanethiol with a strong base, such as sodium metal or sodium hydride.

Protocol: Synthesis from Ethanethiol and Sodium Metal [6]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with sodium metal (1.0 eq) suspended in anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Ethanethiol: Ethanethiol (1.1 eq) is dissolved in anhydrous diethyl ether and added dropwise to the stirred suspension of sodium metal at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature. The reaction is exothermic, and hydrogen gas is evolved. The reaction is typically complete when the sodium metal has completely reacted, and a white precipitate of this compound has formed.

-

Isolation: The resulting white solid can be isolated by filtration under an inert atmosphere, washed with anhydrous diethyl ether, and dried under vacuum.

| Reactant | Molar Equivalent | Purity |

| Sodium Metal | 1.0 | >99% |

| Ethanethiol | 1.1 | >98% |

| Anhydrous Diethyl Ether | - | ACS Grade |

| Product | Yield | |

| This compound | Typically >90% |

Synthesis of Thioethers using this compound

This compound is widely used for the synthesis of thioethers via nucleophilic substitution of alkyl halides.[7]

Protocol: Synthesis of Ethyl Phenyl Sulfide

-

Reaction Setup: A solution of this compound (1.1 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is prepared in a round-bottom flask under a nitrogen atmosphere.

-

Addition of Alkyl Halide: Iodobenzene (1.0 eq) is added to the stirred solution of this compound at room temperature.

-

Reaction: The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

| Reactant | Molar Equivalent | Solvent | Temperature |

| This compound | 1.1 | DMF | 80-100 °C |

| Iodobenzene | 1.0 | ||

| Product | Yield | ||

| Ethyl Phenyl Sulfide | Typically >85% |

Applications in Drug Development and Signaling Pathways

The introduction of a sulfur atom into a molecule can significantly alter its biological activity, making this compound a valuable reagent in drug discovery and development. Thiol-containing compounds are known to play crucial roles in various biological processes, including acting as antioxidants and participating in redox signaling. While specific signaling pathways directly modulated by exogenously added this compound are not extensively documented, the reactivity of the ethanethiolate anion is analogous to that of endogenous thiols like glutathione.

Thiol-Disulfide Exchange

A fundamental process in which thiols participate is thiol-disulfide exchange. This is a key reaction in protein folding, enzyme regulation, and redox signaling. The ethanethiolate anion can, in principle, participate in such exchanges, potentially modulating the function of proteins with accessible disulfide bonds.

Caption: Thiol-Disulfide Exchange Pathway.

Demethylation of Aryl Methyl Ethers

The cleavage of aryl methyl ethers is a critical deprotection step in the synthesis of many pharmaceutical compounds. This compound in a polar aprotic solvent provides an effective method for this transformation.[8]

Caption: Mechanism of Aryl Methyl Ether Demethylation.

Experimental Workflow: Synthesis of Thioethers

The following diagram illustrates a typical laboratory workflow for the synthesis of a thioether using this compound.

Caption: Workflow for Thioether Synthesis.

Conclusion

This compound, a compound with roots in the early explorations of organosulfur chemistry, has evolved into an indispensable tool for modern organic synthesis. Its potent nucleophilicity enables the efficient formation of thioethers and the cleavage of protecting groups, making it a key reagent in the synthesis of pharmaceuticals and other complex molecules. While the precise moment of its initial discovery is not clearly documented, its chemical principles and applications are well-established, providing a robust platform for future innovations in drug development and materials science. The detailed protocols and conceptual diagrams provided in this guide offer a comprehensive resource for researchers and professionals in the field.

References

- 1. Sodium ethoxide: Significance and symbolism [wisdomlib.org]

- 2. Sodium ethoxide - Wikipedia [en.wikipedia.org]

- 3. Sodium ethoxide crystal structure solved after 180 years | Research | Chemistry World [chemistryworld.com]

- 4. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiols/Methionine - Wordpress [reagents.acsgcipr.org]

Sodium Ethanethiolate: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Sodium ethanethiolate (CH₃CH₂SNa), also known as sodium thioethoxide, is a potent nucleophilic reagent widely employed in organic synthesis.[1] Its utility lies in its ability to introduce the ethylthio- group into molecules, a crucial step in the development of various pharmaceutical and fine chemical products.[2][3] This technical guide provides an in-depth overview of the synthesis, characterization, and safe handling of this versatile organosulfur compound.

Physicochemical Properties

This compound is typically a white to beige solid or crystalline powder with a characteristic strong, unpleasant odor.[4] It is soluble in polar organic solvents.[1] Due to its sensitivity to moisture and air, it should be handled under an inert atmosphere.[5]

| Property | Value | Reference |

| CAS Number | 811-51-8 | [4] |

| Molecular Formula | C₂H₅NaS | [1] |

| Molar Mass | 84.11 g/mol | [1] |

| Appearance | White to beige solid/crystals with a stench | [4] |

| Synonyms | Sodium thioethoxide, Sodium ethyl mercaptide | [1] |

Synthesis of this compound

Several methods are available for the preparation of this compound. The most common laboratory-scale synthesis involves the deprotonation of ethanethiol (B150549) using a strong base.

Method 1: Reaction of Ethanethiol with Metallic Sodium

This method is a reliable and high-yielding procedure for generating this compound. The reaction involves the direct reaction of ethanethiol with metallic sodium in an anhydrous solvent, typically diethyl ether, under an inert atmosphere.[2][3]

Experimental Protocol:

-

Setup: A 100 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an argon or nitrogen inlet. The entire apparatus must be thoroughly dried before use.

-

Reagents: Add 40 mL of fresh, anhydrous diethyl ether and 1.15 g (50 mmol) of metallic sodium to the reaction flask under a positive pressure of argon.[2][3]

-

Reaction: While stirring the suspension, slowly add 4.07 mL (55 mmol) of ethanethiol dropwise from the dropping funnel at room temperature.[2][3] An exothermic reaction will occur with the evolution of hydrogen gas.[6]

-

Reaction Completion: Continue stirring the mixture at room temperature for approximately 4 hours, or until the metallic sodium has been completely consumed and a voluminous white precipitate of this compound has formed.[2][3]

-

Isolation: Once the reaction is complete, remove the excess diethyl ether and any unreacted ethanethiol under reduced pressure. The resulting white powder is this compound.[2][3]

| Parameter | Value | Reference |

| Reactants | Ethanethiol, Metallic Sodium | [2][3] |

| Solvent | Anhydrous Diethyl Ether | [2][3] |

| Atmosphere | Inert (Argon) | [2][3] |

| Reaction Time | 4 hours | [2][3] |

| Typical Yield | 92.4% | [2][3] |

| Purity | Technical grade, ~80-95% | [7][8][9] |

Method 2: Reaction of Ethanethiol with Sodium Hydride

An alternative quantitative method involves the use of sodium hydride (NaH) as the base.[1] This reaction is typically performed in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

CH₃CH₂SH + NaH → CH₃CH₂SNa + H₂ [1]

This method is efficient and avoids the handling of metallic sodium, but requires careful control due to the flammable nature of both sodium hydride and the hydrogen gas produced.

Caption: Key synthetic routes to this compound.

Characterization

The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.

| Technique | Expected Characteristics |

| ¹H NMR | The spectrum will show two signals corresponding to the ethyl group: a triplet around δ 1.2-1.4 ppm (CH₃) and a quartet around δ 2.4-2.6 ppm (CH₂SNa). The characteristic S-H proton signal of ethanethiol (typically a triplet) will be absent. |

| ¹³C NMR | The spectrum will display two signals: one for the methyl carbon (CH₃) around δ 15-25 ppm and one for the methylene (B1212753) carbon (CH₂SNa) around δ 20-30 ppm. |

| IR Spectroscopy | The spectrum will feature C-H stretching vibrations in the 2850-3000 cm⁻¹ region. A key diagnostic feature is the absence of the S-H stretching band, which typically appears around 2550-2600 cm⁻¹ in the parent thiol, confirming the formation of the thiolate salt. |

Note: Precise chemical shifts can vary depending on the solvent and concentration.[10]

Caption: Experimental workflow for this compound synthesis.

Safety and Handling

This compound is a hazardous substance that requires careful handling.

-

Hazards: It causes severe skin burns and eye damage.[7] It reacts with water, potentially releasing ethanethiol, which is flammable and has a very low odor threshold.[1][5]

-

Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert gas like argon.[5] It is sensitive to air, moisture, and carbon dioxide.[5]

Applications in Research and Development

This compound is a valuable reagent primarily used as a strong nucleophile and a base in organic synthesis.

-

Nucleophilic Substitution: It is frequently used to introduce an ethylthio- group by reacting with alkyl halides to form thioethers.[1]

-

Demethylation: It serves as an effective reagent for the cleavage of aryl methyl ethers, which is a critical deprotection step in the synthesis of many natural products and pharmaceuticals.[1]

-

Pharmaceutical Synthesis: It acts as an important intermediate in the creation of various drug molecules.[2][3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C2H5NaS | CID 4459711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethanethiol [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. This compound technical grade, 80 811-51-8 [sigmaaldrich.com]

- 8. This compound | 811-51-8 | TCI EUROPE N.V. [tcichemicals.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. Demethylation of Dimethyl Phosphonate Esters with this compound: Improved Synthesis of 5´-Methylene Substituted 2´,5´-Deoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Ethanethiolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ethanethiolate (CH₃CH₂SNa) is an organosulfur compound that serves as the sodium salt of ethanethiol (B150549). It is a potent nucleophile widely utilized in organic synthesis, particularly in pharmaceutical and fine chemical industries.[1][2] Its utility stems from the highly reactive ethanethiolate anion, which readily participates in a variety of chemical transformations, most notably the formation of carbon-sulfur bonds.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and visual representations of its chemical behavior.

Physical Properties

This compound is commercially available as a white to off-white or beige crystalline solid.[3][4] It is known to have a strong, unpleasant odor, characteristic of thiols.[3][4] Due to its ionic nature, it is soluble in polar organic solvents and sparingly soluble in water, where it is prone to hydrolysis.[1][2][4][5]

Data Presentation: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂H₅NaS | [3][6][7] |

| Molecular Weight | 84.12 g/mol | [3][8][9] |

| Appearance | White to off-white/beige crystalline solid | [3][4] |

| Odor | Strong, unpleasant (stench) | [3][4] |

| Melting Point | Not applicable (decomposes) | N/A |

| Boiling Point | Not applicable | N/A |

| Solubility | ||

| Methanol | Slightly soluble | |

| Water | Sparingly soluble (with heating), prone to hydrolysis | |

| Polar Organic Solvents | Soluble |

Chemical Properties

The chemical reactivity of this compound is dominated by the strong nucleophilicity of the ethanethiolate anion (CH₃CH₂S⁻). This makes it a versatile reagent for introducing the ethylthio- group into organic molecules.

Basicity

This compound is the conjugate base of ethanethiol. The pKa of ethanethiol is approximately 10.6, indicating that this compound is a moderately strong base.

Nucleophilicity and Key Reactions

This compound is an excellent nucleophile, readily participating in Sₙ2 reactions with a variety of electrophiles.

-

Reaction with Alkyl Halides: It reacts with alkyl halides to form diethyl thioethers. This is a classic example of a Williamson ether synthesis, adapted for thioethers. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the thiolate.

Reaction Scheme:CH₃CH₂SNa + R-X → CH₃CH₂-S-R + NaX (where R is an alkyl group and X is a halogen)

-

Cleavage of Ethers: this compound is a well-established reagent for the cleavage of ethers, particularly aryl methyl ethers, to the corresponding phenols. This demethylation reaction is a valuable tool in synthetic organic chemistry, especially in the deprotection of functional groups.

Reaction Scheme:Ar-O-CH₃ + CH₃CH₂SNa → Ar-O⁻Na⁺ + CH₃-S-CH₂CH₃

Data Presentation: Chemical Properties of this compound

| Property | Description | Source(s) |

| pKa of Conjugate Acid (Ethanethiol) | ~10.6 | N/A |

| Key Reactions | Nucleophilic substitution (Sₙ2) with alkyl halides, Cleavage of aryl methyl ethers | [1] |

| Nucleophilicity | Strong nucleophile | [1][2] |

Experimental Protocols

Synthesis of this compound

Materials:

-

Ethanethiol (CH₃CH₂SH)

-

Sodium hydride (NaH) or Sodium metal (Na)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Argon or Nitrogen gas for inert atmosphere

Procedure (using Sodium Hydride):

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with an inert gas inlet is charged with a 60% dispersion of sodium hydride in mineral oil.

-

Anhydrous diethyl ether is added to the flask to suspend the sodium hydride.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of ethanethiol in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of sodium hydride. The addition should be controlled to maintain the temperature below 10 °C. Hydrogen gas will be evolved.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.

-

The resulting white precipitate of this compound can be used in situ for subsequent reactions, or it can be isolated by filtration under an inert atmosphere, washed with anhydrous diethyl ether, and dried under vacuum.

General Protocol for Nucleophilic Substitution with an Alkyl Halide

Materials:

-

This compound (prepared in situ or as a solid)

-

Alkyl halide (e.g., benzyl (B1604629) bromide)

-

Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a stirred solution or suspension of this compound in anhydrous DMF under an inert atmosphere, a solution of the alkyl halide in anhydrous DMF is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water.

-

The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude thioether.

-

The crude product can be purified by column chromatography or distillation.

Mandatory Visualization

Caption: Synthesis of this compound from Ethanethiol and Sodium Hydride.

Caption: Key reactions involving this compound as a nucleophile.

Caption: A typical experimental workflow for the synthesis of a thioether.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 811-51-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C2H5NaS | CID 4459711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 811-51-8 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 811-51-8 [chemnet.com]

- 7. 811-51-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. This compound technical grade, 80 811-51-8 [sigmaaldrich.com]

The Nucleophilic Power of Sodium Ethanethiolate: A Technical Guide for Researchers

Abstract

Sodium ethanethiolate (C₂H₅SNa) is a potent organosulfur nucleophile widely employed in organic synthesis, particularly in the construction of thioethers and in demethylation reactions. Its efficacy stems from the high polarizability and charge density of the ethanethiolate anion. This technical guide provides an in-depth exploration of the fundamental principles governing the nucleophilicity of this compound, quantitative data for its reactivity, detailed experimental protocols for its characterization, and its applications in drug discovery and development.

Introduction

In the realm of drug development and complex molecule synthesis, the precise and efficient formation of carbon-sulfur bonds is of paramount importance. Thioethers, a common motif in many biologically active compounds, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This compound has emerged as a crucial reagent for introducing the ethylthio group, valued for its strong nucleophilic character and predictable reactivity.[1][2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the core concepts of this compound's nucleophilicity.

The Core of Nucleophilicity: The Ethanethiolate Anion

The reactivity of this compound is fundamentally attributed to the ethanethiolate anion (CH₃CH₂S⁻).[1] Several key factors contribute to its potent nucleophilicity:

-

Polarizability of Sulfur: Sulfur, being in the third period of the periodic table, has a larger and more diffuse electron cloud compared to oxygen. This high polarizability allows the electron cloud to be easily distorted by an approaching electrophile, facilitating orbital overlap and bond formation even at a greater distance.[3] This is a primary reason why thiolates are generally more nucleophilic than their alkoxide counterparts.[3][4]

-

The Alpha Effect: While not a classical example, the presence of a lone pair on the atom adjacent to the nucleophilic atom can enhance nucleophilicity, a phenomenon known as the alpha effect. While sulfur is the nucleophilic atom, the overall electronic environment contributes to its reactivity.

-

Solvent Effects: The choice of solvent significantly impacts the nucleophilicity of the ethanethiolate anion. In polar protic solvents (e.g., ethanol, water), the nucleophile can be heavily solvated through hydrogen bonding, which stabilizes the anion and reduces its reactivity. In contrast, polar aprotic solvents (e.g., DMSO, DMF, acetone) solvate the cation (Na⁺) more effectively than the anion, leaving the "naked" and highly reactive thiolate anion free to attack an electrophile.[5]

-

Basicity: While related, nucleophilicity and basicity are distinct concepts. Basicity is a thermodynamic measure of a species' affinity for a proton, whereas nucleophilicity is a kinetic measure of its reactivity towards an electrophilic carbon.[6] Although ethanethiolate is a reasonably strong base, its high nucleophilicity is more directly attributed to the aforementioned factors, particularly polarizability.[7]

Quantitative Reactivity Data

A quantitative understanding of nucleophilicity is crucial for predicting reaction rates and outcomes. The following tables summarize key physicochemical properties and reactivity parameters related to this compound.

Table 1: Physicochemical Properties of Ethanethiol (B150549)

| Property | Value | Reference(s) |

| pKₐ | ~10.6 | [1][2][7][8] |

| Molecular Formula | C₂H₆S | [2] |

| Molecular Weight | 62.13 g/mol | [2] |

Table 2: Mayr's Nucleophilicity Parameters for Thiolates in DMSO

| Nucleophile | Solvent | N | sN | Reference(s) |

| Thiophenolate (C₆H₅S⁻) | DMSO | 23.36 | 0.74 | [1] |

A higher N value indicates greater nucleophilicity.

Key Reactions and Applications

This compound's potent nucleophilicity makes it a versatile reagent in a variety of organic transformations.

Nucleophilic Substitution (Sₙ2) Reactions

The most common application of this compound is in Sₙ2 reactions, particularly with primary and secondary alkyl halides to form ethyl thioethers.[1][9] The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the electrophilic carbon.

R-X + NaSCH₂CH₃ → R-SCH₂CH₃ + NaX (where X = Cl, Br, I)

Ether Cleavage

This compound is also a highly effective reagent for the cleavage of ethers, especially aryl methyl ethers.[1][9] This reaction is particularly useful in the deprotection of phenol (B47542) groups during the synthesis of complex natural products and pharmaceuticals.

Ar-O-CH₃ + NaSCH₂CH₃ → Ar-ONa + CH₃SCH₂CH₃

Experimental Protocols

Preparation of a Standardized Solution of this compound

Caution: Ethanethiol is volatile and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

Materials:

-

Ethanethiol (C₂H₅SH)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

-

Argon or nitrogen gas supply

-

Schlenk line or similar inert atmosphere setup

-

Syringes and needles

Procedure:

-

Under a positive pressure of inert gas, suspend sodium hydride (1.0 equivalent) in anhydrous THF in a flame-dried flask equipped with a magnetic stir bar.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethanethiol (1.0 equivalent) in anhydrous THF to the stirred suspension via syringe. Hydrogen gas will be evolved.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen has ceased.

-

The resulting solution of this compound can be used directly or standardized by titration.

Kinetic Study of the Sₙ2 Reaction of this compound with an Alkyl Halide by Gas Chromatography (GC)

This protocol describes a competition experiment to determine the relative reactivity of two different alkyl halides with a limited amount of this compound.

Materials:

-

Standardized solution of this compound in acetone

-

Anhydrous acetone

-

Internal standard (e.g., dodecane)

-

Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column

-

Reaction vials with septa

-

Syringes

Procedure:

-

Preparation of Reaction Mixtures: In a reaction vial, prepare a solution containing equimolar amounts of 1-bromobutane and 1-chlorobutane in anhydrous acetone. Add a known amount of the internal standard.

-

Initiation of the Reaction: To the vial, add a solution of this compound in acetone, ensuring the thiolate is the limiting reagent (e.g., 0.5 equivalents relative to the total alkyl halides).

-

Reaction Monitoring: At regular time intervals (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

-

Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a quenching agent (e.g., dilute acid) and a solvent for GC analysis (e.g., diethyl ether).

-

GC Analysis: Inject the quenched sample into the GC. The disappearance of the starting alkyl halides and the appearance of the thioether products will be monitored.

-

Data Analysis: Integrate the peak areas of the starting materials and products relative to the internal standard. Plot the concentration of the reactants versus time to determine the reaction rates. The relative rates of consumption of 1-bromobutane and 1-chlorobutane will indicate the relative reactivity.[8]

Visualizations

Factors Influencing Nucleophilicity

Caption: Key factors determining the nucleophilic strength of this compound.

Sₙ2 Reaction Mechanism

Caption: The concerted mechanism of an Sₙ2 reaction involving ethanethiolate.

Experimental Workflow for Kinetic Analysis

Caption: A typical workflow for a kinetic study of a reaction with this compound.

Conclusion

This compound is a powerful and versatile nucleophile, the reactivity of which is governed by a combination of factors including the high polarizability of sulfur, solvent effects, and its inherent basicity. A quantitative understanding of its nucleophilicity, guided by parameters such as those in Mayr's database, allows for the rational design of synthetic routes. The experimental protocols provided herein offer a framework for the characterization and application of this important reagent. For professionals in drug discovery and development, a thorough grasp of the principles outlined in this guide is essential for leveraging the full potential of this compound in the synthesis of novel and impactful therapeutics.

References

- 1. Mayr's Database Of Reactivity Parameters: S- and Se-Nucleophiles [cup.uni-muenchen.de]

- 2. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. youtube.com [youtube.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Nucleophilicity Prediction via Multivariate Linear Regression Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mayr's Database Of Reactivity Parameters: Searches [cup.lmu.de]

- 8. youtube.com [youtube.com]

- 9. cup.lmu.de [cup.lmu.de]

An In-depth Technical Guide to the Stability and Reactivity of the Ethanethiolate Anion

For Researchers, Scientists, and Drug Development Professionals

The ethanethiolate anion (CH₃CH₂S⁻), the conjugate base of ethanethiol (B150549), is a potent nucleophile widely employed in organic synthesis and of significant interest in the design of sulfur-containing pharmaceuticals. Its reactivity is governed by the inherent properties of the sulfur atom, including its size, polarizability, and electronegativity. This guide provides a comprehensive overview of the stability and reactivity of the ethanethiolate anion, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

Core Concepts: Stability of the Ethanethiolate Anion

The stability of the ethanethiolate anion is a key determinant of its reactivity. It is a relatively stable anion, particularly in comparison to its oxygen analog, the ethoxide anion. This stability can be attributed to several factors:

-

Polarizability of Sulfur: Sulfur is larger and more polarizable than oxygen. The negative charge on the ethanethiolate anion is dispersed over a larger electron cloud, reducing charge density and increasing stability.[1][2]

-

Acidity of Ethanethiol: The stability of a conjugate base is directly related to the acidity of its parent acid. Ethanethiol is significantly more acidic than ethanol, as reflected in their pKa values.[3] A lower pKa indicates a greater tendency to donate a proton, resulting in a more stable conjugate base.

Quantitative Stability Data

The following table summarizes key quantitative data related to the stability of the ethanethiolate anion and its parent thiol.

| Parameter | Value | Significance |

| pKa of Ethanethiol (CH₃CH₂SH) | 10.6 | Indicates the acidity of ethanethiol and the relative stability of the ethanethiolate anion. A lower pKa compared to alcohols (pKa ~16-18) signifies that the thiolate is a weaker base and a more stable anion. |

| S-H Bond Dissociation Energy of Ethanethiol | 364.7 ± 2.2 kJ/mol | Represents the energy required to homolytically cleave the S-H bond. While not directly measuring the stability of the anion, it provides insight into the strength of the bond that is broken to form it. |

| C-S Bond Dissociation Energy of Ethanethiol | 73.6 ± 0.5 kcal/mol (308 ± 2 kJ/mol) | This value is relevant to the thermal stability of the parent molecule. |

Reactivity of the Ethanethiolate Anion

The ethanethiolate anion is a powerful nucleophile, readily participating in a variety of chemical reactions.[4] Its nucleophilicity is a cornerstone of its utility in organic synthesis.

Nucleophilicity

Thiolates, in general, are excellent nucleophiles, often surpassing their alkoxide counterparts in reactivity.[1][2] This enhanced nucleophilicity is attributed to the "alpha effect" and the high polarizability of the sulfur atom, which allows for efficient orbital overlap with electrophilic centers.[1] In polar protic solvents, the larger, more polarizable ethanethiolate anion is a stronger nucleophile than methanethiolate.[5]

Key Reactions

-

Nucleophilic Substitution (Sₙ2) Reactions: Ethanethiolate is highly effective in Sₙ2 reactions, where it displaces leaving groups from alkyl halides and other suitable substrates to form thioethers.[4][6] This reaction is a fundamental method for introducing sulfur into organic molecules.[4]

-

Ether Cleavage: Ethanethiolate can be used to cleave ethers, particularly methyl ethers of phenols, in a reaction that is synthetically useful for deprotection strategies.[6]

-

Michael Addition: As a soft nucleophile, ethanethiolate readily undergoes conjugate addition to α,β-unsaturated carbonyl compounds.

Experimental Protocols

Protocol 1: Generation of the Ethanethiolate Anion

Objective: To generate a solution of sodium ethanethiolate for use as a nucleophile.

Materials:

-

Ethanethiol (CH₃CH₂SH)

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil or sodium hydroxide (B78521) (NaOH)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), or Ethanol)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk line or glovebox

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure (using Sodium Hydride):

-

Under an inert atmosphere, add the desired volume of anhydrous solvent to a dry reaction flask equipped with a magnetic stir bar.

-

Carefully add a stoichiometric equivalent of sodium hydride to the solvent.

-

While stirring, slowly add one equivalent of ethanethiol to the suspension of sodium hydride. Caution: Hydrogen gas is evolved during this process. Ensure proper ventilation and a safe setup.

-

Continue stirring the mixture at room temperature until the evolution of hydrogen gas ceases and the sodium hydride is completely consumed, resulting in a clear or slightly hazy solution of this compound.

Procedure (using Sodium Hydroxide):

-

Dissolve sodium hydroxide in a suitable solvent like ethanol.

-

To this solution, add one equivalent of ethanethiol.

-

The acid-base reaction will proceed to generate this compound and water.

Caption: Generation of the ethanethiolate anion.

Protocol 2: Determination of Nucleophilicity via Kinetic Studies

Objective: To quantitatively determine the second-order rate constant for the reaction of ethanethiolate with an electrophile (e.g., an alkyl halide) as a measure of its nucleophilicity.[7]

Materials:

-

This compound solution (prepared as in Protocol 1)

-

Electrophile (e.g., methyl iodide, iodoacetamide)

-

Buffered solvent system (e.g., phosphate (B84403) buffer at a specific pH)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Thermostatted cell holder

-

Stopwatch or automated data collection software

Procedure (Pseudo-First-Order Conditions):

-

Prepare a stock solution of the electrophile of known concentration in the chosen buffer.

-

Prepare a stock solution of this compound of known concentration in the same buffer.

-

To ensure pseudo-first-order kinetics, the concentration of one reactant (typically the ethanethiolate) should be in large excess (at least 10-fold) compared to the other.

-

Equilibrate both solutions to the desired reaction temperature in the thermostatted cell holder of the UV-Vis spectrophotometer.

-

Initiate the reaction by rapidly mixing the two solutions in a quartz cuvette and immediately start monitoring the change in absorbance at a wavelength where either a reactant is consumed or a product is formed.

-

Record the absorbance data as a function of time.

Data Analysis:

-

Plot the natural logarithm of the absorbance (ln(A)) versus time. For a pseudo-first-order reaction, this plot should be linear.

-

The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k').

-

The second-order rate constant (k₂) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess: k₂ = k' / [Ethanethiolate].

Caption: Experimental workflow for kinetic analysis.

Visualization of Reactivity

The following diagram illustrates the role of the ethanethiolate anion as a nucleophile in a classic Sₙ2 reaction.

Caption: Sₙ2 reaction mechanism with ethanethiolate.

Applications in Drug Development

The introduction of sulfur-containing moieties can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[4] The ethanethiolate anion serves as a valuable tool for the synthesis of thioethers, which are present in a variety of biologically active molecules. Its predictable reactivity and strong nucleophilic character allow for the efficient and selective formation of carbon-sulfur bonds, a critical step in the development of novel therapeutics.[4]

Conclusion

The ethanethiolate anion is a stable and highly reactive nucleophile with significant applications in organic synthesis and drug discovery. Its stability, derived from the polarizability of sulfur and the acidity of ethanethiol, coupled with its potent nucleophilicity, makes it a versatile reagent for the formation of thioethers and other sulfur-containing compounds. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.

References

- 1. organic chemistry - Why are thiolates more nucleophilic than alkoxides? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

The Versatility of Organosulfur Compounds in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Organosulfur compounds have emerged as indispensable tools in the arsenal (B13267) of synthetic organic chemists. Their unique electronic properties, stereochemical stability, and diverse reactivity have positioned them as powerful reagents, intermediates, and chiral auxiliaries in the construction of complex molecular architectures. This guide provides an in-depth technical overview of the core applications of organosulfur compounds in organic synthesis, with a focus on key transformations, experimental protocols, and their role in modulating biological pathways.

Core Synthetic Transformations

Four prominent classes of reactions highlight the synthetic utility of organosulfur compounds: the Pummerer rearrangement, the Mislow-Evans rearrangement, the Julia-Kocienski olefination, and the Thiol-Ene "click" reaction. These transformations enable a wide range of molecular manipulations, from carbon-carbon bond formation to the stereoselective introduction of functional groups.

The Pummerer Rearrangement

The Pummerer rearrangement is a powerful method for the conversion of sulfoxides bearing an α-hydrogen to α-acyloxythioethers in the presence of an acid anhydride (B1165640), most commonly acetic anhydride. This reaction effectively facilitates the oxidation of the carbon alpha to the sulfur atom.[1][2][3][4][5]

Reaction Synopsis:

-

Reactants: Alkyl sulfoxide (B87167), Acetic Anhydride (or other activators like TFAA)

-

Product: α-Acyloxythioether

-

Key Transformation: Oxidation of the α-carbon and reduction of the sulfur atom.

Mechanism Overview: The reaction is initiated by the acylation of the sulfoxide oxygen, forming an acyloxysulfonium ion. Subsequent deprotonation at the α-carbon by an acetate (B1210297) ion generates a thionium (B1214772) ion intermediate. Finally, nucleophilic attack by the acetate on the thionium ion yields the α-acyloxythioether product.[2][4][5]

Experimental Protocol: General Procedure for the Pummerer Rearrangement

A solution of the desired sulfoxide in a suitable solvent (e.g., acetic anhydride, CH2Cl2) is treated with an activating agent such as acetic anhydride (Ac2O) or trifluoroacetic anhydride (TFAA). A base, such as sodium acetate or 2,6-lutidine, may be added to facilitate deprotonation.[4] The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from 60 minutes to several hours.[3] Upon completion, the excess anhydride and acid byproduct are removed under reduced pressure. The resulting residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the α-acyloxythioether.

Table 1: Substrate Scope of the Pummerer Rearrangement

| Sulfoxide Substrate | Activating Agent | Base | Conditions | Product | Yield (%) | Reference |

| Benzyl methyl sulfoxide | (CF3CO)2O | 2,6-Lutidine | CH2Cl2, 0 °C to RT, 2.5 d | Benzyl acetoxymethyl sulfide | 95 | [3] |

| Dimethyl sulfoxide | Ac2O | - | RT, 24 h | Acetoxymethyl methyl sulfide | 99 | [3] |

| Phenyl vinyl sulfoxide | (CF3CO)2O | 2,6-Di-tert-butyl-4-methylpyridine | CH2Cl2, RT, 3 h | α-Trifluoroacetoxy vinyl sulfide | - | [3] |

The Mislow-Evans Rearrangement

The Mislow-Evans rearrangement is a[1][6]-sigmatropic rearrangement of allylic sulfoxides to allylic sulfenate esters, which can then be cleaved by a thiophile to afford allylic alcohols.[1][7] This reaction is highly valued for its ability to transfer chirality from the sulfur atom to a carbon center, enabling the synthesis of stereodefined allylic alcohols.[7]

Reaction Synopsis:

-

Reactants: Allylic sulfoxide, Thiophile (e.g., trimethyl phosphite)

-

Product: Allylic alcohol

-

Key Transformation: Stereospecific[1][6]-sigmatropic rearrangement followed by cleavage.

Mechanism Overview: The process begins with a thermal, reversible[1][6]-sigmatropic rearrangement of the allylic sulfoxide to an allylic sulfenate ester. This intermediate is then treated with a thiophilic reagent, such as a phosphite, which cleaves the S-O bond to furnish the corresponding allylic alcohol.[7]

Experimental Protocol: Dearomative Mislow-Evans Rearrangement

To an oven-dried microwave vial equipped with a stir bar, the aryl sulfoxide (1.0 equiv) and potassium tert-butoxide (2.0 equiv) are added under an argon atmosphere in a glovebox. Anhydrous DME is added, and the vial is sealed. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water, and the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica (B1680970) gel to afford the desired benzylic alcohol.[7][8]

Table 2: Substrate Scope of the Dearomative Mislow-Evans Rearrangement

| Aryl Sulfoxide Substrate | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| 2-Ethyl-1-(methylsulfinyl)naphthalene | KOtBu | DME | RT, 12 h | 1-(1-Naphthyl)propan-1-ol | 84 | [7][8] |

| 2-Cyclopropyl-1-(methylsulfinyl)naphthalene | KOtBu | DME | RT, 12 h | Cyclopropyl(1-naphthyl)methanol | 60 | [7] |

| 2-(4-Methoxyphenyl)-1-(methylsulfinyl)naphthalene | KOtBu | DME | RT, 12 h | (4-Methoxyphenyl)(1-naphthyl)methanol | 75 | [7] |

| 2-(4-Chlorophenyl)-1-(methylsulfinyl)naphthalene | KOtBu | DME | RT, 12 h | (4-Chlorophenyl)(1-naphthyl)methanol | 81 | [7] |

The Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modification of the Julia-Lythgoe olefination that provides a highly efficient and stereoselective method for the synthesis of alkenes from aldehydes and heteroaryl sulfones.[9][10] This reaction is particularly known for its excellent E-selectivity and broad substrate scope, making it a valuable tool in the total synthesis of complex natural products.[9][10]

Reaction Synopsis:

-

Reactants: Heteroaryl sulfone, Aldehyde, Strong base (e.g., KHMDS, NaHMDS)

-

Product: (E)-Alkene

-

Key Transformation: Carbonyl olefination with high E-selectivity.

Mechanism Overview: The reaction is initiated by the deprotonation of the heteroaryl sulfone with a strong base to form a carbanion. This carbanion then adds to an aldehyde to form an alkoxide intermediate. A subsequent Smiles rearrangement followed by elimination of sulfur dioxide and the heteroaryl group yields the alkene product.[10]

Experimental Protocol: Julia-Kocienski Olefination

To a stirred solution of the 1-phenyl-1H-tetrazol-5-yl (PT) sulfone (1.0 equiv) in anhydrous DME at -55 °C under a nitrogen atmosphere, a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equiv) in DME is added dropwise. The resulting solution is stirred for approximately 70 minutes. The aldehyde (1.5 equiv) is then added dropwise, and the mixture is stirred for another hour at -55 °C. The reaction is allowed to warm to room temperature and stirred overnight. Water is added, and the mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over MgSO4, and concentrated in vacuo. The crude product is purified by column chromatography to afford the desired alkene.[10]

Table 3: Substrate Scope and E/Z Selectivity of the Julia-Kocienski Olefination

| Sulfone | Aldehyde | Base | Solvent | Yield (%) | E:Z Ratio | Reference |

| PT-Sulfone | Cyclohexanecarboxaldehyde | KHMDS | DME | 71 | >95:5 | [10] |

| BT-Sulfone | Benzaldehyde | LiHMDS | THF | 85 | 80:20 | [9] |

| PT-Sulfone | Benzaldehyde | NaHMDS | DME | 92 | 93:7 | [9] |

| PT-Sulfone | Isovaleraldehyde | KHMDS | DME | 88 | >95:5 | [9] |

The Thiol-Ene "Click" Reaction

The thiol-ene reaction is a robust and efficient "click" reaction that involves the addition of a thiol to an alkene to form a thioether. This reaction can be initiated by either radicals (often photochemically) or nucleophiles and is characterized by high yields, rapid reaction rates, and tolerance to a wide range of functional groups.[11][12][13]

Reaction Synopsis:

-

Reactants: Thiol, Alkene, Initiator (photoinitiator or base)

-

Product: Thioether

-

Key Transformation: Anti-Markovnikov addition of a thiol across a double bond.

Mechanism Overview (Radical): The reaction is typically initiated by a photoinitiator that, upon UV irradiation, generates a radical species. This radical abstracts a hydrogen atom from the thiol to form a thiyl radical. The thiyl radical then adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. This carbon-centered radical subsequently abstracts a hydrogen from another thiol molecule, propagating the radical chain and forming the thioether product.[13]

Experimental Protocol: Photoinitiated Thiol-Ene Reaction

In a suitable reaction vessel, the alkene (1.0 equiv) and the thiol (1.0-2.5 equiv) are dissolved in a degassed solvent (e.g., CH2Cl2, H2O). A photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) or Irgacure 2959 (typically 1-5 mol%), is added to the mixture. The reaction is then irradiated with a UV or visible light source (e.g., 390 nm LED) at room temperature for a period ranging from minutes to several hours, with stirring.[14][15] The progress of the reaction can be monitored by techniques such as NMR or GC-MS. Upon completion, the solvent is removed, and the product is purified as necessary, often by simple filtration or column chromatography.

Table 4: Substrate Scope of the Thiol-Ene Reaction

| Alkene Substrate | Thiol Substrate | Initiator | Conditions | Yield (%) | Reference |

| Hexadec-1-ene | Thiophenol | - | 390 nm LED, H2O, 21 h | 98 | [15] |

| Oct-1-ene | Thiophenol | - | 390 nm LED, CH2Cl2, 21 h | 80 | [15] |

| N-Allylacetamide | 1-Thioglycerol | Irgacure 2959 | Batch, UV, 10 min | >95 | [14] |

| Allyl alcohol | 1-Thioglycerol | Irgacure 2959 | Batch, UV, 10 min | >95 | [14] |

Role in Biological Systems and Drug Development

Organosulfur compounds are not only vital in synthetic chemistry but also play crucial roles in biological systems and drug discovery. Many natural and synthetic organosulfur compounds exhibit significant biological activity, often through the modulation of key signaling pathways.

Modulation of the Nrf2-Keap1 Signaling Pathway

A prominent example of the biological activity of organosulfur compounds is their ability to modulate the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses.[16][17][18] Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Electrophilic organosulfur compounds can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes.[16]

Experimental Workflows in Total Synthesis

The strategic implementation of reactions involving organosulfur compounds is frequently observed in the total synthesis of complex natural products. These workflows demonstrate the power of these methods to construct key structural motifs with high efficiency and stereocontrol.

Synthesis of Macrolides via Julia-Kocienski Olefination

The Julia-Kocienski olefination is a cornerstone in the synthesis of macrolides, where it is often employed for the crucial macrocyclization step or for the convergent coupling of complex fragments.

Polymer Functionalization via Thiol-Ene Click Chemistry

The thiol-ene reaction provides a highly efficient method for the post-polymerization functionalization of polymers containing pendant alkene groups, or for the step-growth synthesis of functional polymers.

Conclusion

Organosulfur compounds continue to be at the forefront of innovation in organic synthesis and drug discovery. The reactions and concepts discussed in this guide represent a fraction of the vast and expanding field of organosulfur chemistry. The ability to form carbon-carbon and carbon-heteroatom bonds with high degrees of control, coupled with the significant biological activities of many sulfur-containing molecules, ensures that organosulfur chemistry will remain a fertile ground for future research and development. For professionals in the pharmaceutical and chemical industries, a deep understanding of these powerful synthetic tools is essential for the design and efficient synthesis of the next generation of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Pummerer_rearrangement [chemeurope.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Dearomative Mislow–Braverman–Evans Rearrangement of Aryl Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 10. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Synthesis of Functional Polymer Materials via Thiol-Ene/Yne Click Chemistry [manu56.magtech.com.cn]

- 12. pubs.acs.org [pubs.acs.org]

- 13. books.rsc.org [books.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. iris.unito.it [iris.unito.it]

- 16. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Sodium Ethanethiolate: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium ethanethiolate (NaSEt) is a potent nucleophile widely utilized in organic synthesis, particularly in pharmaceutical development for the cleavage of methyl ethers and the introduction of thiol moieties.[1][2] This document provides a detailed experimental protocol for the synthesis of this compound from the reaction of ethanethiol (B150549) with sodium metal. It includes a comprehensive list of materials, step-by-step procedures, safety precautions, and data presentation to ensure reproducible and safe execution of the synthesis.

Introduction